3-Bromoazetidine hydrochloride

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Supply inconsistency and low reactivity of 3-chloro analogs frequently delay medicinal chemistry campaigns. 3-Bromoazetidine hydrochloride (CAS 53913-82-9) overcomes these limitations: - Enables efficient Suzuki-Miyaura, Sonogashira, and nucleophilic substitutions to rapidly generate diverse 3-substituted azetidine libraries. - Preferred intermediate for 7-azetidinyl fluoroquinolone antibiotics with potent activity against MRSA (Ikee et al.). - Bromine leaving group superior to chlorine for cross-coupling, ensuring synthetic success where chloro analogs fail. High-purity material, rigorously QC-tested, ready for immediate global shipment.

Molecular Formula C3H7BrClN
Molecular Weight 172.45 g/mol
CAS No. 53913-82-9
Cat. No. B1439697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoazetidine hydrochloride
CAS53913-82-9
Molecular FormulaC3H7BrClN
Molecular Weight172.45 g/mol
Structural Identifiers
SMILESC1C(CN1)Br.Cl
InChIInChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
InChIKeyJYMNDWAQPRGBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoazetidine Hydrochloride: Overview


3-Bromoazetidine hydrochloride (CAS 53913-82-9) is a four-membered, saturated nitrogen-containing heterocyclic compound [1]. It belongs to the azetidine class, which is characterized by significant ring strain (approximately 26 kcal/mol for the parent azetidine) that drives unique reactivity compared to larger heterocycles like pyrrolidine or piperidine [2]. The compound is commercially available as a hydrochloride salt (C3H7BrClN, MW 172.45 g/mol) to enhance stability and handling [1]. Its primary value lies in the bromine atom at the 3-position, which serves as a versatile synthetic handle for cross-coupling reactions, nucleophilic substitutions, and the construction of conformationally constrained pharmacophores [3].

Synthetic Handle

3‑bromo group enables cross‑coupling and nucleophilic substitution workflows

Constrained Pharmacophore

Azetidine ring introduces conformationally restricted scaffolds for medicinal chemistry

Stable Salt Form

Hydrochloride salt improves handling and storage for routine synthesis

Why 3-Bromoazetidine Hydrochloride Is Irreplaceable


The 3-position halogen atom on the azetidine ring is not a generic placeholder. Substituting bromine for chlorine, iodine, or a hydroxy group dramatically alters the compound's reactivity profile, synthetic utility, and even the biological activity of downstream products [1]. The carbon-halogen bond strength and leaving group ability differ significantly, impacting the efficiency and feasibility of key transformations. Consequently, a synthetic route or medicinal chemistry campaign optimized for a bromoazetidine intermediate will often fail or perform suboptimally if a chloro-, iodo-, or hydroxy-azetidine is used as a substitute .

3‑bromo vs 3‑chloro

Chloride is a poorer leaving group; SN2 rates may drop significantly and coupling conditions may require harsher protocols

3‑bromo vs 3‑iodo

Iodide can be more reactive but may introduce side reactions; cost and stability profiles differ

3‑bromo vs 3‑hydroxy

Hydroxy lacks direct cross‑coupling utility; synthetic route optimized for bromo may fail entirely

3-Bromoazetidine Hydrochloride: Differentiating Evidence


Superior Leaving Group: Bromo vs. Chloro

The 3-bromo substituent provides a significantly more effective leaving group for nucleophilic substitution (SN2) compared to the 3-chloro analog. This is a well-established principle in organic chemistry based on bond strength and leaving group stability. While direct kinetic data for the specific azetidine pair is limited in open literature, the consensus from synthetic methods [1] and vendor technical notes is that 3-bromoazetidines are the preferred substrate for this fundamental transformation.

Leaving group
Class‑level inference
Bromide >10× more reactive than chloride in SN2 reactions; specific azetidine rates are context‑dependent
Supports substitution efficiency review
Rate advantage is well‑established but exact azetidine kinetics remain source‑specific
Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Suzuki-Miyaura Cross-Coupling Compatibility

The C-Br bond in 3-bromoazetidine allows for its direct use as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This is a transformative method for introducing the azetidine motif into complex molecular frameworks. In contrast, the C-Cl bond in 3-chloroazetidines is much less reactive and typically requires harsher conditions or specialized catalysts to participate in similar cross-couplings, severely limiting its utility in this context [1]. The reactivity difference is a direct consequence of the carbon-halogen bond strength and the relative ease of oxidative addition to the Pd(0) catalyst [2].

Suzuki coupling
Class‑level inference
C‑Br bond >100× more reactive toward oxidative addition than C‑Cl under standard Pd catalysis
Enables cross‑coupling under standard conditions
Reactivity gap widely documented; specific ligand/metal systems influence threshold
Cross-Coupling Catalysis Medicinal Chemistry

Anti-MRSA Fluoroquinolone Intermediate

N-Benzyl-3-bromoazetidine, a derivative readily prepared from 3-bromoazetidine, is a key intermediate in the synthesis of novel 7-azetidinyl fluoroquinolones [1]. These specific compounds demonstrated greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the clinically used drug levofloxacin (LVFX) [1]. This is a direct, quantitative, and application-specific benefit of the bromoazetidine core. The 3-chloro- or 3-iodoazetidine analogs have not been demonstrated to yield the same potent fluoroquinolone derivatives in the published literature, highlighting the critical importance of the bromine atom for this specific, high-value medicinal chemistry pathway.

Anti‑MRSA intermediate
Head‑to‑head
Derived 7‑azetidinyl fluoroquinolones showed higher activity than levofloxacin in MRSA in vitro assays
Reported antimicrobial screening context for derived compounds
Activity specific to tested strains and derivatives; not a direct product claim
Antibacterial Medicinal Chemistry Fluoroquinolones

Constrained Amino Acid Foldamer Building Block

3-Bromoazetidine-3-carboxylic acid derivatives, accessed via thermal isomerization of the bromoazetidine core, are established as key monomers for constructing foldamers—synthetic oligomers that adopt well-defined secondary structures [1]. This application is unique to the azetidine ring and specifically enabled by the bromo substituent, which allows for further functionalization post-ring formation [1]. The resulting β-amino acid analogs are of high interest for biological applications. While 3-hydroxy- and 3-amino-azetidine derivatives also find use in peptidomimetics , the bromo-substituted variant offers a distinct and versatile platform for introducing diverse functional groups at the 3-position, enabling the exploration of unique conformational landscapes not accessible with the simpler heteroatom-substituted analogs.

Foldamer building block
Cross‑study comparable
Bromo group provides universal synthetic handle for diversification of azetidine‑3‑carboxylic acid foldamers
Supports foldamer design and functionalization workflows
Hydroxy/amino analogs offer limited direct cross‑coupling utility
Foldamers Peptidomimetics Chemical Biology

Key Applications of 3-Bromoazetidine Hydrochloride


Anti-MRSA Quinolone Antibiotic Synthesis

3-Bromoazetidine hydrochloride is the preferred starting material for constructing 7-azetidinyl fluoroquinolone antibiotics with enhanced activity against drug-resistant bacteria. As demonstrated by Ikee et al., the N-benzyl derivative of 3-bromoazetidine is a critical intermediate that enables the synthesis of compounds more potent than levofloxacin against MRSA . This is a high-value application where substituting a different 3-haloazetidine is likely to fail.

Functionalized Foldamers and Peptidomimetics

Researchers in chemical biology should use 3-bromoazetidine hydrochloride to synthesize 3-bromoazetidine-3-carboxylic acid building blocks . The bromine atom serves as a versatile handle for late-stage diversification, allowing the installation of a wide range of functional groups (via nucleophilic substitution or cross-coupling) to fine-tune the conformational and biological properties of novel foldamer sequences .

Palladium-Catalyzed Cross-Coupling Substrate

This compound is an ideal electrophilic partner for Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions to generate diverse 3-aryl, 3-heteroaryl, and 3-alkynyl azetidines . These products are valuable intermediates for drug discovery programs seeking to explore azetidine-containing pharmacophores. The use of 3-bromoazetidine hydrochloride enables these transformations under standard conditions, unlike its less reactive 3-chloro analog .

Synthesis of Elastase Inhibitors

3-Bromoazetidine serves as a key precursor for synthesizing 1-alkoxycarbonyl-3-bromoazetidin-2-ones, a class of compounds investigated as potential inhibitors of human leukocyte elastase (HLE) . HLE is a therapeutic target for inflammatory diseases. This application demonstrates the compound's utility in generating biologically active β-lactam derivatives.

Application
Selection Property
Validation Focus
Antimicrobial compound intermediate synthesis
Bromo‑substituted azetidine intermediate
MRSA strain assay context
Foldamer building block design
Late‑stage diversification handle
Foldamer conformation‑activity review
Cross‑coupling electrophile for medicinal chemistry
Electrophilic coupling reactivity
Cross‑coupling efficiency and scope
Elastase inhibitor intermediate research
β‑Lactam precursor
Elastase inhibition assay context

Technical Documentation Hub

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